BENGHE Validation & Comparative

Check Availability & Pricing

Dihydrofolate Reductase (DHFR) and Cyclin-
Dependent Kinase 2 (CDK2) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(1,2,3,4-Tetrahydroisoquinolin-3-
Compound Name:
yl)methanol

Cat. No.: B015000

THIQ derivatives have been synthesized and identified as potent inhibitors of Dihydrofolate
Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial enzymes in cancer
progression. DHFR is essential for the synthesis of nucleic acids and amino acids, while CDK2
IS a key regulator of the cell cycle.

A recent study synthesized novel 5,6,7,8-tetrahydroisoquinolines and evaluated their
anticancer activity.[3] The results demonstrated that specific derivatives are potent inhibitors of
both DHFR and CDK2, with inhibitory concentrations (IC50) comparable or superior to
established drugs.[3]

Table 1: Comparative Inhibition of DHFR and CDK2

Reference Ref. Inhibitor
Compound Target Enzyme  IC50 (M) o

Inhibitor IC50 (pM)
Compound 8d DHFR 0.199 Methotrexate 0.131
Compound 7e CDK2 0.149 Roscovitine 0.380

Data sourced from a 2024 study on novel tetrahydroisoquinolines as DHFR and CDK2
inhibitors.[3]
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The data indicates that while Methotrexate is a slightly more potent DHFR inhibitor, the THIQ
derivative Compound 8d shows significant inhibitory activity.[3] Notably, Compound 7e is a
more potent inhibitor of CDK2 than the reference compound, Roscovitine.[3]

Experimental Protocol: DHFR and CDK2 Inhibition
Assay

The inhibitory activity of the synthesized THIQ compounds against DHFR and CDK2 was
determined using commercially available assay kits. The general workflow for such an
enzymatic assay is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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